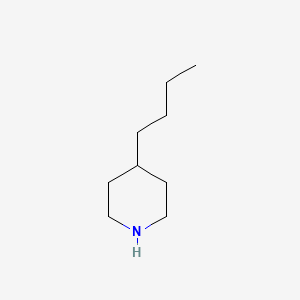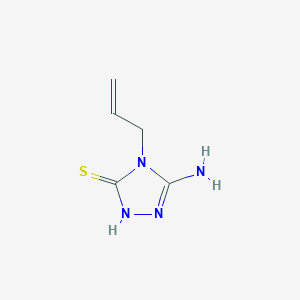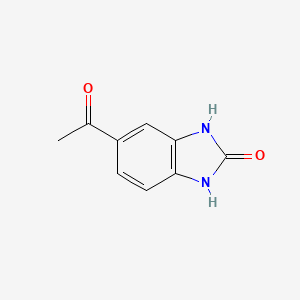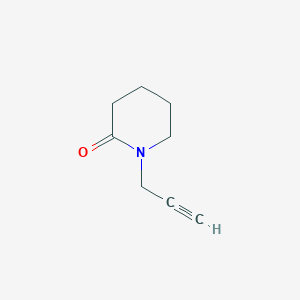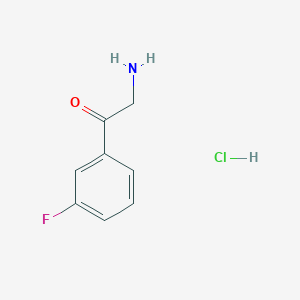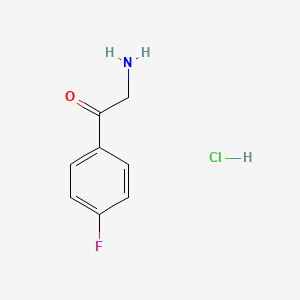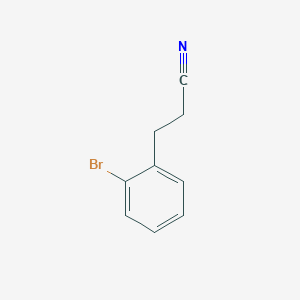
3-(2-溴苯基)丙腈
描述
Synthesis Analysis
The synthesis of brominated nitrile compounds can involve various strategies, including halogenation, polycondensation, and the use of brominating agents. For instance, the synthesis of "propane 3-bromo-1-(triphenyl phosphonium) bromide" and its tribromide counterpart involves NMR, FT-IR spectroscopy, and single-crystal X-ray analysis . Similarly, the synthesis of "2,2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane" from Bisphenol A through nitration and bromation demonstrates a method to introduce bromine atoms into aromatic compounds . These methods could potentially be adapted for the synthesis of "3-(2-Bromophenyl)propanenitrile".
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of "3-p-bromophenyl-1-nitroso-2-pyrazoline" was determined using X-ray single-crystal techniques, revealing a non-planar molecule stabilized by van der Waals interactions and a potential weak charge transfer interaction . The molecular structure of "3-(2-Bromophenyl)propanenitrile" would likely exhibit similar features, with the bromophenyl group influencing the overall molecular geometry and reactivity.
Chemical Reactions Analysis
Brominated nitriles can participate in various chemical reactions, including coupling reactions and reactions with electrophiles. The study of "3-bromo-2-trimethylsilyl-1-propene" shows its reactivity towards electrophiles like aldehydes, ketones, and nitriles in the presence of zinc . Additionally, the reaction of phenyl isoselenocyanate with malononitrile in the presence of a base leads to the formation of seleno-containing heterocycles . These reactions highlight the versatility of brominated nitriles in organic synthesis, which could be relevant for "3-(2-Bromophenyl)propanenitrile".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nitriles are influenced by their molecular structure. The presence of a bromine atom can affect the compound's boiling point, density, and solubility. For example, the thermal stability of brominating agents like "1,3-propanediylbis(triphenylphosphonium) monotribromide" was assessed using differential scanning calorimetry and thermogravimetric analysis . The hydrogen-bonded chains in "racemic 2-benzyl-3-(2-bromophenyl)propiononitrile" demonstrate the potential for intermolecular interactions in solid-state structures . These properties are essential for understanding the behavior of "3-(2-Bromophenyl)propanenitrile" in different environments and its suitability for various applications.
科学研究应用
抗菌活性
对丙腈衍生物,类似于3-(2-溴苯基)丙腈的研究在抗菌研究中显示出有希望的结果。一项研究合成了一系列这些化合物,并评估了它们对各种细菌和真菌的抗菌活性。研究发现,某些化合物对被测试的微生物表现出强效活性,突显了这些化合物在抗菌应用中的潜力(Desai, Pandya, & Vaja, 2017)。
结构分析和应用
相关化合物的结构特征已经被详细分析,为它们的潜在应用提供了见解。例如,对2'‐溴‐4‐[N‐(2‐氰乙基)‐N‐(2‐苯乙基)]氨基‐4'‐硝基偶氮苯,一种在结构上类似于3-(2-溴苯基)丙腈的化合物的研究揭示了可能影响其在各个领域应用的扭曲和键合(Główka & Olubek, 1994)。
杂环化合物的合成
已经探索了相关丙腈作为合成杂环系统的前体。这些化合物作为合成咪唑衍生物、噁唑、异硫唑和其他杂环的关键构建块,具有在化学和制药行业中广泛应用的潜力(Drabina & Sedlák, 2012)。
晶体学和材料科学
涉及类似化合物的晶体学研究为了解它们在材料科学中的潜在用途提供了见解。对这些化合物的详细晶体结构分析有助于理解它们的物理性质,并在新材料开发中的潜在应用(Sharma et al., 2014)。
环境修复
还对类似化合物在环境修复应用中的降解进行了研究。使用微电解系统降解3,3'-亚甲基双丙腈表明了使用相关化合物处理环境污染物的潜力(Lai et al., 2013)。
聚合物科学
在聚合物科学领域,研究已经证明了相关化合物在聚合物合成中的应用。使用相关催化剂配体从外部引发剂对富勒烯聚合物(3-己基噻吩)进行受控链增长聚合,突显了这些化合物在新聚合材料开发中的潜力(Bronstein & Luscombe, 2009)。
安全和危害
“3-(2-Bromophenyl)propanenitrile” is considered hazardous . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
属性
IUPAC Name |
3-(2-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHFTWIJCWDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536155 | |
| Record name | 3-(2-Bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)propanenitrile | |
CAS RN |
61698-07-5 | |
| Record name | 2-Bromobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61698-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)
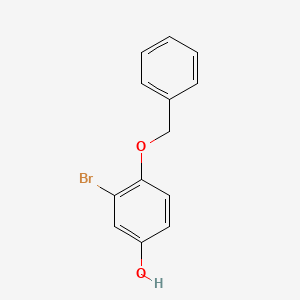

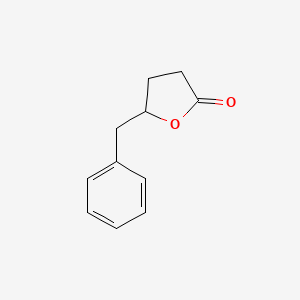
![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
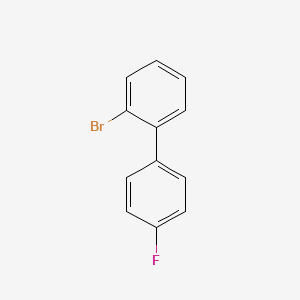
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

